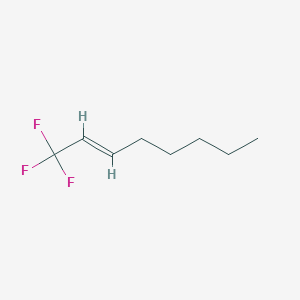

1,1,1-Trifluoro-2-octene

Overview

Description

Synthesis Analysis

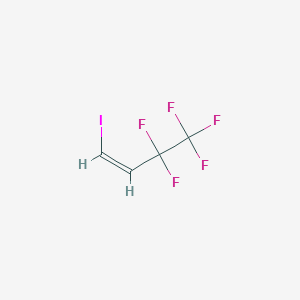

The synthesis of similar compounds like “1,1-Difluoroallenes” can be achieved from commercially available “1,1,1-trifluoro-2-iodoethane”, making it a convenient and efficient method for producing these compounds .

Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluoro-2,4-pentanedione”, a similar compound, has been investigated by Density Functional Theory (DFT) calculations .

Chemical Reactions Analysis

Reactions of “1,1,1-trifluoro-2-iodoethane” with alkylalkenes and silyl enol ethers were performed in the presence of a catalytic amount of fac-Ir (ppy)3 and an excessive amount of Hünig’s base in acetonitrile irradiated by a 24 W fluorescent lamp under nitrogen atmosphere for 48 hours .

Scientific Research Applications

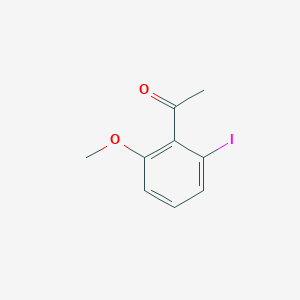

Synthesis of Perfluorochemicals for Blood Substitutes :In the study by Ono et al. (1985), electrochemical fluorination of partly fluorinated compounds, including 2-methoxy-1,1,1-trifluoro-2-(F-methyl) octane, was explored for synthesizing perfluorochemicals used as blood substitutes. This process resulted in the formation of corresponding perfluorinated ethers, indicating potential applications in medical science and material synthesis (Ono et al., 1985).

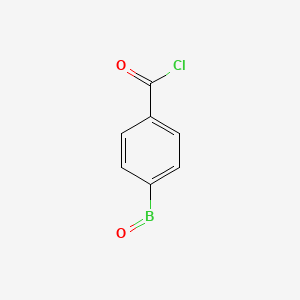

Catalysis and Hydroboration of Alkenes :Morrill et al. (2002) investigated the hydroboration of 1-octene in the presence of rhodium trichloride. This process demonstrated a unique reversal of regioselectivity, suggesting applications in organic synthesis and catalysis (Morrill et al., 2002).

Alkylation in Fuel Chemistry :The study by Cui et al. (2013) focused on the alkylation of iso-butane with 1-butene, catalyzed by triflic acid and protic ammonium-based ionic liquids. This research has implications in fuel chemistry, particularly in enhancing the efficiency of alkylation reactions (Cui et al., 2013).

Polymerization and Material Science :The solution copolymerization of ethylene and octene-1, investigated by Wang et al. (1999), using a constrained geometry catalyst system, is relevant in polymer science. This study sheds light on the production of polymers with specific properties, useful in material science and engineering (Wang et al., 1999).

Hydroformylation and Organic Synthesis :In research by Purwanto and Delmas (1995), the hydroformylation of 1-octene using a water-soluble rhodium complex catalyst was explored. This process is significant in organic synthesis, particularly in the production of aldehydes from alkenes (Purwanto & Delmas, 1995).

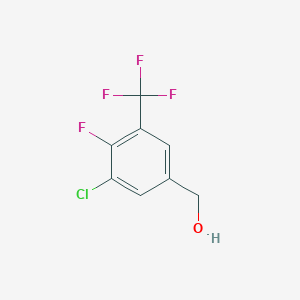

Enantioselective Synthesis in Pharmaceutical Chemistry :Kuroki et al. (2000) achieved the highly enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols by hydrogenating enol acetates in the presence of chiral ruthenium catalysts. This research is pivotal in pharmaceutical chemistry for the production of enantiomerically pure compounds (Kuroki et al., 2000).

Mechanism of Action

Safety and Hazards

The safety data sheet for “1,1,1-Trifluoroacetone” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

(E)-1,1,1-trifluorooct-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3/c1-2-3-4-5-6-7-8(9,10)11/h6-7H,2-5H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPUOOBRPFNZGU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-2-octene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxypyrido[3,2-d]pyrimidine-2-thiol](/img/structure/B3041825.png)

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)